molecular formula C15H26N2O3S B15120613 N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B15120613
M. Wt: 314.4 g/mol
InChI Key: PTRYGWCFIOHZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropane ring, a piperidine ring, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Sulfone Group: The sulfone group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Cyclopropane Ring Formation: The cyclopropane ring is formed through cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.

    Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the cyclopropane carboxamide moiety under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can undergo further oxidation to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of sulfonic acids and other oxidized derivatives.

    Reduction: Formation of sulfides, thiols, and reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

    Pathway Modulation: Affecting key signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride: Similar sulfone-containing compound with different functional groups.

    (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-methyl-amine: Another sulfone-containing compound with a different core structure.

    N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide: A compound with a similar sulfone group but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H26N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[1-[(1,1-dioxothian-4-yl)methyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H26N2O3S/c18-15(13-3-4-13)16-14-2-1-7-17(11-14)10-12-5-8-21(19,20)9-6-12/h12-14H,1-11H2,(H,16,18)

InChI Key

PTRYGWCFIOHZCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2CCS(=O)(=O)CC2)NC(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.